molecular formula C10H12N2O3 B2504996 Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate CAS No. 1980053-94-8

Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate

Cat. No. B2504996
M. Wt: 208.217
InChI Key: YUJOUXYTZWTUCV-UHFFFAOYSA-N
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Description

The compound of interest, "Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate," is a structurally complex molecule that features a bicyclic system and an oxazole ring. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and structural analysis of related oxazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of oxazole derivatives often involves cyclization reactions and the use of catalysts. For instance, the enantioselective synthesis of a related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was achieved through a Pd-catalyzed amide coupling followed by bromination and cyclization . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of oxazole derivatives. For example, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was elucidated using this method, revealing details about the ring system and bond lengths . Similar analysis could be applied to the target compound to gain insights into its three-dimensional conformation and electronic structure.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including transformations to introduce different substituents into the oxazole ring. The synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid involved functionalization at the 5 position of the oxazole ring . Understanding these types of reactions can help predict the reactivity and potential applications of the target compound.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Synthesis and Transformations in Organic Chemistry : Research by Prokopenko et al. (2010) focuses on the synthesis and transformations of derivatives of oxazole carboxylic acids, which are closely related to Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate. This research explores the potential for creating functional derivatives for further chemical transformations, indicating the compound's significance in synthetic organic chemistry Prokopenko et al., 2010.

  • Cycloaddition Reactions and Derivatives Synthesis : A study by Franck-Neumann et al. (1989) describes the [2+2] cycloaddition reactions with enamines to produce various derivatives, which demonstrates the versatility of compounds like Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate in synthesizing complex structures Franck-Neumann et al., 1989.

  • Chemical Structure and Reactions Analysis : Stájer et al. (2004) conducted research on reactions involving similar bicyclic amino acids, which highlights the importance of understanding the chemical structure and potential reactions of Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate. Their findings provide insights into the stereochemistry and potential applications in organic synthesis Stájer et al., 2004.

  • Enantioselective Synthesis and Applications : Magata et al. (2017) explored the enantioselective synthesis of similar oxazole carboxylate compounds. This research sheds light on the potential for creating optically active forms of Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate, which could be significant in developing pharmaceuticals or other applications requiring stereochemical precision Magata et al., 2017.

properties

IUPAC Name

methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-7(13)6-2-15-8(12-6)9-3-10(11,4-9)5-9/h2H,3-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJOUXYTZWTUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate

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